7-Chloro-4-(4-morpholinyl)quinoline hydrobromide
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Overview
Description
7-Chloro-4-(4-morpholinyl)quinoline hydrobromide is a chemical compound with the molecular formula C13H14BrClN2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide typically involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with morpholine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or dimethylformamide, and a base, such as potassium carbonate, to facilitate the substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-4-(4-morpholinyl)quinoline hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, such as quinoline N-oxides, tetrahydroquinolines, and substituted quinolines .
Scientific Research Applications
7-Chloro-4-(4-morpholinyl)quinoline hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-4-(4-morpholinyl)quinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or antimalarial effects .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide
- 7-Chloro-4-(2-hydroxyethylamino)quinoline
- 4-(4-Morpholinyl)-2-(2-thienyl)quinoline hydrobromide
- 2-(4-tert-butylphenyl)-4-(4-morpholinyl)quinoline hydrobromide
- 2-(4-ethylphenyl)-4-(4-morpholinyl)quinoline hydrobromide
Uniqueness
7-Chloro-4-(4-morpholinyl)quinoline hydrobromide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Its morpholine group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
853344-04-4 |
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Molecular Formula |
C13H14BrClN2O |
Molecular Weight |
329.62 g/mol |
IUPAC Name |
4-(7-chloroquinolin-4-yl)morpholine;hydrobromide |
InChI |
InChI=1S/C13H13ClN2O.BrH/c14-10-1-2-11-12(9-10)15-4-3-13(11)16-5-7-17-8-6-16;/h1-4,9H,5-8H2;1H |
InChI Key |
SRHHYFRYPIPCPX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C3C=CC(=CC3=NC=C2)Cl.Br |
Origin of Product |
United States |
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